4-(1-methyl-1H-imidazol-5-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine
Description
4-(1-methyl-1H-imidazol-5-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an imidazole ring, a piperidine ring, and a thiazole ring, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
[4-(3-methylimidazol-4-yl)piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-22-13-20-11-17(22)14-7-9-23(10-8-14)19(24)16-12-25-18(21-16)15-5-3-2-4-6-15/h2-6,11-14H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWUCKRJSDWRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-imidazol-5-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine typically involves multi-step reactions. One common approach is to start with the preparation of the imidazole and thiazole intermediates, followed by their coupling with the piperidine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-imidazol-5-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(1-methyl-1H-imidazol-5-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action .
Medicine
In medicine, 4-(1-methyl-1H-imidazol-5-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-imidazol-5-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
[4-(3-Aminomethyl-phenyl)-piperidin-1-yl]-(5-phenethyl-pyridin-3-yl)methanone: This compound shares a similar piperidine and phenyl structure but differs in the substituents on the rings.
[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy]methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: This compound contains an imidazole ring similar to 4-(1-methyl-1H-imidazol-5-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine but has different substituents and additional rings.
Uniqueness
The uniqueness of 4-(1-methyl-1H-imidazol-5-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine lies in its combination of imidazole, piperidine, and thiazole rings, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
